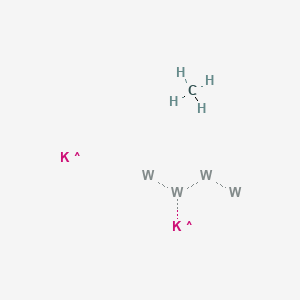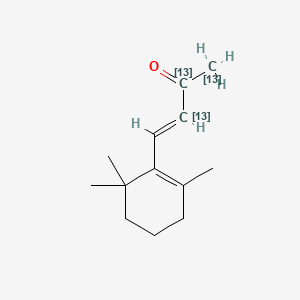
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one is a synthetic organic compound characterized by its unique structure, which includes a cyclohexene ring substituted with three methyl groups and a butenone moiety labeled with carbon-13 isotopes at positions 1, 2, and 3
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one typically involves the following steps:
Formation of the Cyclohexene Ring: The cyclohexene ring is synthesized through a Diels-Alder reaction between a diene and a dienophile, followed by methylation to introduce the three methyl groups.
Introduction of the Butenone Moiety: The butenone moiety is introduced via a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired (E)-alkene.
Carbon-13 Labeling: The carbon-13 isotopes are incorporated using labeled precursors during the synthesis of the butenone moiety.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of labeled precursors in industrial settings requires careful handling and precise control of reaction parameters.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically at the butenone moiety, leading to the formation of epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the butenone moiety to an alcohol or reduce the double bond in the cyclohexene ring.
Substitution: Substitution reactions can occur at the methyl groups or the double bond, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under mild conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., Grignard reagents) under appropriate conditions.
Major Products Formed:
Oxidation: Epoxides, hydroxylated derivatives.
Reduction: Alcohols, reduced alkenes.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one has several scientific research applications:
Chemistry: Used as a labeled compound in mechanistic studies to trace reaction pathways and intermediates.
Biology: Employed in metabolic studies to track the incorporation and transformation of labeled carbon atoms in biological systems.
Medicine: Investigated for its potential therapeutic properties and as a tracer in pharmacokinetic studies.
Industry: Utilized in the development of labeled standards for analytical methods such as mass spectrometry.
作用機序
The mechanism of action of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one depends on its specific application:
Chemical Reactions: Acts as a reactant or intermediate in various organic reactions, with the labeled carbon atoms providing insights into reaction mechanisms.
Biological Systems: The labeled carbon atoms allow for the tracking of metabolic pathways and the identification of molecular targets and pathways involved in its transformation.
類似化合物との比較
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-one: Similar structure but without carbon-13 labeling.
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-ol: Similar structure with an alcohol group instead of a ketone.
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-2-amine: Similar structure with an amine group instead of a ketone.
Uniqueness: The uniqueness of (E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one lies in its carbon-13 labeling, which allows for detailed mechanistic and metabolic studies that are not possible with its unlabeled counterparts. This labeling provides a powerful tool for researchers to trace the fate of the compound in various chemical and biological systems.
特性
分子式 |
C13H20O |
|---|---|
分子量 |
195.27 g/mol |
IUPAC名 |
(E)-4-(2,6,6-trimethylcyclohexen-1-yl)(1,2,3-13C3)but-3-en-2-one |
InChI |
InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8H,5-6,9H2,1-4H3/b8-7+/i2+1,7+1,11+1 |
InChIキー |
PSQYTAPXSHCGMF-SAKRTJKUSA-N |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=[13CH]/[13C](=O)[13CH3] |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-oxo-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-3-yl)methyl]-N-[(1R)-1-phenylethyl]benzamide](/img/structure/B12410068.png)
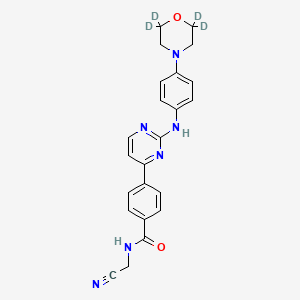
![(2R)-N-[(5-cyclohexylpyridin-2-yl)methyl]-N-(4-oxo-3H-quinazolin-7-yl)-1-(2,3,4,5,6-pentafluorophenyl)sulfonylazetidine-2-carboxamide](/img/structure/B12410099.png)
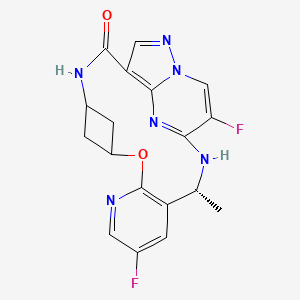
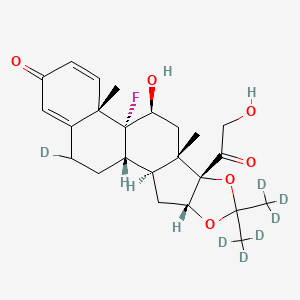
![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
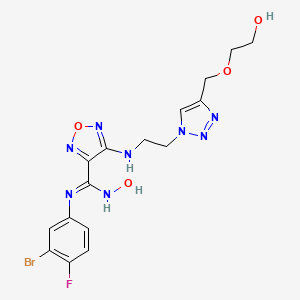


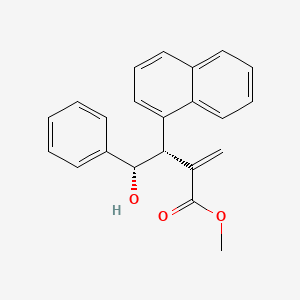
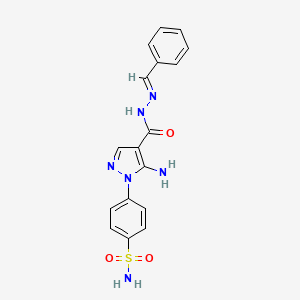
![[(2R,4R,5R)-5-(2-aminopurin-9-yl)-3-benzoyloxy-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12410143.png)

